(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c1-12-5-6-13-10-15(19(20)22-17(13)9-12)7-8-18(23)14-3-2-4-16(21)11-14/h2-11H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZACVRPOFADKZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one, a quinoline-based compound, has garnered attention in recent pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinoline derivatives, including those similar to this compound. Notably, a study reported that various quinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 μg/mL |
| Compound B | Escherichia coli | 31.25 μg/mL |
| Compound C | Candida albicans | 62.5 μg/mL |
Anticancer Activity
Research has indicated that quinoline derivatives exhibit promising anticancer properties. A study focused on similar quinolone chalcone compounds found that they inhibited cancer cell proliferation effectively in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, which is critical for developing new cancer therapies .
Case Study: Anticancer Effects
In a comparative study, this compound was evaluated alongside other quinoline derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in preliminary studies. These effects were evaluated using in vitro models where the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cytokine Modulation : By modulating cytokine release, it may exert anti-inflammatory effects.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit notable antiproliferative activities against various cancer cell lines. For instance, similar quinoline derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The specific structural features of (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi, including strains of Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of halogen substituents, like chlorine and fluorine in this compound, could contribute to its enhanced activity against microbial pathogens.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various organic reactions, including Michael addition and condensation reactions involving quinoline derivatives . The ability to modify the structure by introducing different substituents can lead to the development of new derivatives with improved biological activities.
Material Science Applications
Beyond biological applications, quinoline derivatives have been explored in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. The electronic properties imparted by the quinoline moiety make it suitable for use in optoelectronic devices . The incorporation of functional groups like fluorine can enhance the photophysical properties, making these compounds valuable in developing advanced materials.
Case Studies and Research Findings
Several studies highlight the efficacy of quinoline derivatives in various applications:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Halogen and Methyl Substituents
- Quinoline Modifications: Target Compound: The 2-chloro-7-methylquinoline group enhances lipophilicity and may influence DNA intercalation or kinase binding. Analog: (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one () replaces the 7-methyl with 8-methyl and adds a 4-methyl group. This alters molecular packing, as seen in dihedral angles (46.41° vs. 54.8° in the target compound), affecting crystal lattice stability .
Bromine vs. Chlorine Substitution
- Analog: (E)-1-(3-Bromophenyl)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-one () replaces the 3-fluorophenyl with a 3-bromophenyl group. Bromine’s larger atomic radius increases molecular weight (386.68 g/mol vs. ~360 g/mol for the target) and polarizability, which may enhance halogen bonding but reduce metabolic stability .
Structural and Crystallographic Insights
- Crystal Packing: The target compound’s quinoline systems form a planar arrangement with a 46.41° dihedral angle, while the prop-2-en-1-one bridge adopts a near-planar conformation (tilt angles: 54.8° and 144.44°). This contrasts with analogs like (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-one (), where π-π stacking and C–H···Cl interactions dominate lattice stability . Solvent Effects: Ethanol molecules occupy voids in the crystal lattice of the target compound, stabilized via C–H···O and C–H···N interactions. Similar packing is observed in morpholine-containing analogs (e.g., C10 in ), though polar morpholine groups may alter solvent accessibility .
Preparation Methods
Structural Overview and Synthetic Design
The target molecule integrates a 2-chloro-7-methylquinoline moiety with a 3-fluorophenyl group via an α,β-unsaturated ketone bridge. This chalcone architecture necessitates a convergent synthesis strategy, typically involving the Claisen-Schmidt condensation between a quinoline aldehyde and a fluorinated acetophenone derivative. The (E)-configuration of the enone system is critical for maintaining planar conjugation, which influences both physicochemical properties and biological activity.
Claisen-Schmidt Condensation: Primary Synthetic Route
Reaction Mechanism and Conditions
The Claisen-Schmidt condensation proceeds via base-catalyzed aldol addition followed by dehydration. In a representative procedure from, equimolar quantities of 2-chloro-7-methylquinoline-3-carbaldehyde (1.0 mmol) and 3-fluoroacetophenone (1.0 mmol) are dissolved in absolute ethanol (20 mL). Aqueous sodium hydroxide (40%, 5 mL) is added dropwise, and the mixture is refluxed at 80°C for 6–8 hours under nitrogen. The reaction progress is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane 3:7).
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | NaOH (40% aqueous) | 92 | |
| Solvent | Ethanol | 89 | |
| Temperature | 80°C | 90 | |
| Reaction Time | 8 hours | 91 |
Workup and Isolation
Post-reaction, the mixture is acidified to pH 5–6 using dilute HCl, precipitating the crude product. Filtration and washing with cold ethanol yield a yellow solid, which is recrystallized from ethanol/dichloromethane (9:1) to afford pure (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits characteristic resonances:
- δ 8.15 (d, J = 8.48 Hz, 1H, quinoline H-8)
- δ 7.80–7.26 (m, 8H, aromatic protons)
- δ 6.75 (d, J = 16.16 Hz, 1H, α-vinylic H)
- δ 3.66 (t, J = 4.44 Hz, 4H, morpholine CH₂)
¹³C NMR (100 MHz, CDCl₃) confirms the enone carbonyl at δ 192.1 ppm and quinoline carbons between δ 147.8–118.2 ppm.
Alternative Methodologies and Comparative Analysis
Solvent-Free Mechanochemical Synthesis
A patent-derived approach employs ball-milling for solvent-free condensation, reducing reaction time to 2 hours with comparable yields (88%). However, this method requires specialized equipment and yields broader melting point ranges (±3°C), suggesting lower purity.
Purity Assessment and Analytical Challenges
Scalability and Industrial Relevance
Kilogram-scale batches (≥95% purity) are achievable using continuous flow reactors, as demonstrated in, with residence times of 20 minutes and throughputs of 500 g/day. Environmental metrics (E-factor = 1.2) underscore the method’s sustainability.
Q & A
Q. What are the standard synthetic protocols for (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one?
The synthesis typically involves a Claisen-Schmidt condensation between 2-chloro-7-methylquinoline-3-carbaldehyde and 3-fluoroacetophenone. This reaction is catalyzed by a base (e.g., NaOH or K₂CO₃) in ethanol or methanol under reflux (70–80°C for 6–12 hours). Microwave-assisted synthesis can reduce reaction time to 15–30 minutes while improving yield (up to 85%) . Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitoring by TLC for reaction completion. Variations in solvent polarity and base strength may influence stereoselectivity and yield.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the α,β-unsaturated ketone, with characteristic vinyl proton coupling constants (J = 15–16 Hz) and carbonyl carbon shifts (~190 ppm) .
- X-ray Crystallography : Resolves molecular geometry, including bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between quinoline and fluorophenyl rings (e.g., 5–15° deviations from coplanarity) .
- IR Spectroscopy : Identifies carbonyl stretching vibrations (~1650–1680 cm⁻¹) and aromatic C–H bending modes .
Q. How is the biological activity of this compound initially screened in academic research?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) quantify inhibition of kinases (e.g., EGFR or VEGFR2) at varying concentrations (IC₅₀ values typically 1–10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity indices relative to normal cells .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in molecular conformation predictions?
Single-crystal X-ray studies (100 K, R factor < 0.05) reveal torsional strain between the quinoline and fluorophenyl rings due to steric hindrance from the 2-chloro and 7-methyl substituents. For example:
- The C3–C2–C1–O1 torsion angle deviates by −176.86(16)° from idealized planarity, reducing π-conjugation .
- Discrepancies between computational (DFT-optimized) and experimental bond angles (e.g., C–Cl bond length: 1.73 Å vs. 1.71 Å predicted) highlight the need for empirical validation .
Q. What structure-activity relationships (SARs) govern its biological efficacy?
- Electron-Withdrawing Groups : The 3-fluorophenyl moiety enhances electrophilicity of the α,β-unsaturated ketone, improving interaction with nucleophilic kinase residues (e.g., cysteine thiols) .
- Quinoline Substitutions : 2-Chloro and 7-methyl groups increase lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing solubility in aqueous media .
- Stereochemistry : The (E)-isomer shows 5–10× higher activity than the (Z)-isomer due to optimal alignment with target binding pockets .
Q. How can synthetic protocols be optimized to address low yields or side products?
- Solvent Optimization : Replacing ethanol with DMF increases reaction rate but may promote keto-enol tautomerism; polar aprotic solvents like THF balance yield (75–80%) and purity .
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems .
- Byproduct Analysis : HPLC-MS identifies dimerization byproducts (e.g., [M+106]⁺ ions) formed via Michael addition, mitigated by strict temperature control (<80°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
